2-(Difluoromethyl)aniline

Vue d'ensemble

Description

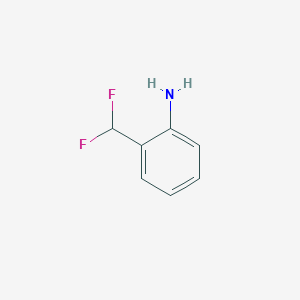

2-(Difluoromethyl)aniline is an organic compound with the molecular formula C7H7F2N It is characterized by the presence of a difluoromethyl group (-CF2H) attached to the aniline structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)aniline typically involves the introduction of the difluoromethyl group to an aniline precursor. One common method is the reaction of aniline with difluoromethylating agents under specific conditions. For example, the difluoromethylation of aniline can be achieved using difluorocarbene reagents in the presence of a base . Another approach involves the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and catalysts, as well as the reaction parameters, are crucial for the scalability and economic viability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas in the presence of a catalyst for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

The incorporation of difluoromethyl groups into drug molecules can enhance their pharmacological properties. The difluoromethyl group is known to improve lipophilicity, metabolic stability, and bioavailability of compounds, making it a valuable modification in drug design.

Case Studies

- Synthesis of Bioactive Compounds : Recent studies have demonstrated the utility of 2-(difluoromethyl)aniline in synthesizing biologically active molecules. For example, it has been used in the synthesis of 3-difluoromethyl-quinoxalin-2-ones, which are of significant interest due to their potential as therapeutic agents. This synthesis involves a visible-light redox-catalyzed difluoromethylation process, showcasing the compound's role in facilitating the development of new pharmaceuticals .

- Lead Compound Development : The incorporation of the difluoromethyl moiety into lead compounds has been shown to increase their chances of success in drug discovery. The enhanced properties attributed to fluorination often lead to improved interactions with biological targets .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a pesticide or herbicide. Fluorinated compounds often exhibit increased biological activity and selectivity against pests compared to their non-fluorinated counterparts.

Research Insights

- Pesticide Efficacy : Research indicates that fluorinated anilines can improve the efficacy of pesticides by enhancing their stability and reducing degradation in environmental conditions. This leads to longer-lasting effects and reduced application frequency .

Material Science Applications

The unique properties of this compound also extend to material science, particularly in the development of advanced materials with tailored properties.

Material Development Examples

- Polymer Synthesis : The difluoromethyl group can be used in polymer chemistry to create materials with specific thermal and mechanical properties. For instance, polymers incorporating difluoromethylated monomers exhibit improved resistance to solvents and thermal degradation .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of bioactive compounds | Improved lipophilicity and metabolic stability |

| Agrochemicals | Development of pesticides | Enhanced efficacy and environmental stability |

| Material Science | Polymer synthesis | Tailored thermal and mechanical properties |

Mécanisme D'action

The mechanism of action of 2-(Difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.

2-(Fluoromethyl)aniline: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.

2-(Chloromethyl)aniline: Features a chloromethyl group (-CH2Cl) instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Activité Biologique

2-(Difluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention due to its unique chemical properties and potential biological activities. The incorporation of difluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of compounds, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, metabolic stability, and structure-activity relationships.

The difluoromethyl group () is known to enhance lipophilicity and can act as a bioisostere for hydroxyl, thiol, or amine groups. This modification can improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. For instance, difluoromethylbenzene has a logP value of 2.4, indicating higher lipophilicity compared to phenol (logP = 1.5) .

Antibacterial Activity

Recent studies have demonstrated that compounds containing the difluoromethyl moiety exhibit enhanced antibacterial activity against various microorganisms:

- Mycobacterium smegmatis : A study reported that N-isopropylamide derivatives with difluoromethyl substitutions showed significant antibacterial activity (MIC = 8 µg/mL) against M. smegmatis. The selectivity towards this bacterium suggests potential applications in developing narrow-spectrum antibiotics targeting Mycobacterium tuberculosis .

- Gram-negative Bacteria : The difluoromethyl group has been associated with altered inhibition profiles against Gram-negative bacteria such as Shigella boydii and Shigella flexneri, indicating broader antimicrobial potential .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been a focal point in recent research:

- Metabolic Stability : Studies indicate that fluorinated derivatives exhibit increased metabolic stability compared to their non-fluorinated counterparts. For example, trifluoromethyl substitutions resulted in nearly tenfold increases in metabolic stability for certain aniline derivatives .

- Hydrogen Bonding : The difluoromethyl group maintains hydrogen bonding properties similar to phenolic hydroxyl groups, which contributes to the observed biological activities .

Case Study 1: Antibacterial Efficacy

In a comparative study of various N-substituted amides, the compound 11b (N-isopropylamide with a difluoromethyl group) demonstrated superior antibacterial activity against M. smegmatis compared to its analogs without fluorination. This highlights the importance of fluorination in enhancing antimicrobial potency.

Case Study 2: Lipophilicity and Drug Design

Research on drug-like properties revealed that compounds with difluoromethyl substitutions often displayed higher permeability despite lower overall lipophilicity compared to other fluorinated analogs. This finding is crucial for designing effective drug candidates that require optimal bioavailability .

Data Tables

| Compound | MIC against M. smegmatis (µg/mL) | LogP Value | Metabolic Stability |

|---|---|---|---|

| 11b (N-isopropylamide) | 8 | 2.4 | High |

| Parent Compound | >32 | 1.5 | Low |

| Analog A | 16 | 2.0 | Moderate |

Propriétés

IUPAC Name |

2-(difluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLDJWNYZQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735263 | |

| Record name | 2-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67272-07-5 | |

| Record name | 2-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.